molecular formula C26H20N6O B13983513 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline CAS No. 25829-63-4

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline

Cat. No.: B13983513
CAS No.: 25829-63-4
M. Wt: 432.5 g/mol
InChI Key: XZKWXKGILWZHBR-UHFFFAOYSA-N
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Description

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple benzimidazole and aniline groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-aminobenzonitrile with other reagents under controlled conditions. The process includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully monitored to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aniline and benzimidazole groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline involves its interaction with specific molecular targets. As a dual inhibitor of topoisomerase 1 and 2, it interferes with the DNA replication process, leading to cell cycle arrest in the G2 phase without causing DNA damage. This property makes it a promising candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline apart is its dual benzimidazole structure, which provides unique chemical properties and biological activities. Its ability to inhibit both topoisomerase 1 and 2 simultaneously is particularly noteworthy, offering potential advantages in therapeutic applications.

Properties

CAS No.

25829-63-4

Molecular Formula

C26H20N6O

Molecular Weight

432.5 g/mol

IUPAC Name

4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline

InChI

InChI=1S/C26H20N6O/c27-17-5-1-15(2-6-17)25-29-21-11-9-19(13-23(21)31-25)33-20-10-12-22-24(14-20)32-26(30-22)16-3-7-18(28)8-4-16/h1-14H,27-28H2,(H,29,31)(H,30,32)

InChI Key

XZKWXKGILWZHBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N

Origin of Product

United States

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